2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazines. This compound features a unique structure that combines a benzothiadiazine moiety with an acetamide group, making it of interest in medicinal chemistry due to its potential biological activities.
The synthesis of 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide typically involves several steps:
The molecular formula for 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide is . The structure includes:
The molecular weight of the compound is approximately 391.5 g/mol. The structural representation can be visualized using SMILES notation: COc1ccccc1NC(=O)CSC1=NS(=O)(=O)c2ccc(C)cc2N1
.
The compound can participate in various chemical reactions typical for amides and sulfonamides. Notable reactions include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
The mechanism by which 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide exerts its biological effects may involve:
Further research would be necessary to elucidate specific pathways and targets affected by this compound in biological systems.
While specific values for melting point or boiling point are not readily available for this compound, related benzothiadiazines typically exhibit moderate solubility in organic solvents and low solubility in water.
The primary applications of 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide lie in:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: